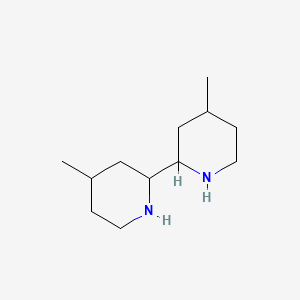

4,4'-Dimethyl-2,2'-bipiperidine

Description

Historical Context and Emergence in Organic Synthesis

The emergence of 4,4'-dimethyl-2,2'-bipiperidine in the landscape of organic chemistry is intrinsically linked to the development and understanding of its aromatic precursor, 4,4'-dimethyl-2,2'-bipyridine (B75555). The synthesis of substituted bipyridines has been an active area of research, driven by their extensive use as ligands in coordination chemistry and catalysis.

Early synthetic routes to 4,4'-dimethyl-2,2'-bipyridine often started from more readily available pyridine (B92270) derivatives. One common approach involves the coupling of 4-methylpyridine. Various catalytic systems have been employed to facilitate this dimerization, including palladium on carbon (Pd/C) and nickel-based catalysts. nih.govresearchgate.net For instance, the synthesis of 4,4'-dimethyl-2,2'-bipyridine has been achieved by the palladium-catalyzed coupling of 4-methylpyridine. researchgate.net Another method involves the reaction of 4-methylpyridine-1-oxide with a palladium on activated charcoal catalyst. chemicalbook.com

The conversion of the aromatic 4,4'-dimethyl-2,2'-bipyridine to the saturated this compound is typically achieved through catalytic hydrogenation. This reduction of the pyridine rings to piperidine (B6355638) rings transforms the planar, rigid aromatic system into a flexible, three-dimensional saturated structure. The chemoselective hydrogenation of pyridine derivatives is a well-established transformation in organic synthesis, often utilizing catalysts such as palladium, platinum, or rhodium under hydrogen pressure. nih.gov This synthetic sequence, from simple pyridines to the bipiperidine scaffold, allows for the creation of a chiral, C2-symmetric diamine that has found applications in modern chemical research.

Table 1: Synthesis Methods for 4,4'-Dimethyl-2,2'-bipyridine

| Starting Material | Catalyst/Reagents | Key Features |

|---|---|---|

| 4-Methylpyridine | Pd/C | Catalytic dimerization. researchgate.net |

| 4-Methylpyridine | Ni complexes, PPh₃, Zn | Improved procedure using catalytic amounts of nickel. researchgate.net |

| 4-Methylpyridine-1-oxide | Pd on activated charcoal, H₂O₂ | Oxidation followed by catalytic coupling. chemicalbook.com |

| 4,4'-Dimethyl-2,2'-bipyridine | Lithium diisopropylamide (LDA) | Dimerization of picoline derivatives. researchgate.net |

Structural Features and Significance of the Bipiperidine Framework

The structural characteristics of this compound are central to its function and utility in various chemical applications. The molecule consists of two piperidine rings linked at the 2 and 2' positions, with methyl groups attached to the 4 and 4' positions. This substitution pattern results in a C2-symmetric chiral molecule.

The bipiperidine framework is a saturated heterocyclic system, which imparts significant conformational flexibility compared to its rigid aromatic bipyridine counterpart. The piperidine ring can adopt various chair and boat conformations, and the rotational freedom around the C2-C2' bond further contributes to the molecule's dynamic structure. The relative orientation of the two piperidine rings (trans or cis) and the equatorial or axial positioning of the methyl groups and the nitrogen lone pairs are key conformational considerations. acs.orgnih.gov These conformational preferences can be influenced by the presence of metal ions or other interacting species, which is crucial for its role in catalysis.

Table 2: Key Structural and Chemical Properties

| Property | Description | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₂₄N₂ | |

| Chirality | C2-symmetric chiral molecule | |

| Framework | Saturated heterocyclic diamine | |

| Conformational Flexibility | Rotation around the C2-C2' bond; chair-boat conformations of piperidine rings | acs.orgnih.gov |

| Functional Groups | Two secondary amine groups, two methyl groups | |

| Significance in Medicinal Chemistry | Piperidine is a privileged scaffold, potentially improving pharmacokinetic properties. | researchgate.netencyclopedia.pubnih.gov |

Overview of Key Research Domains and Interdisciplinary Relevance

The unique structural and electronic properties of this compound and its derivatives have led to their exploration in several key research areas, highlighting their interdisciplinary relevance.

Catalysis: Chiral diamines are a well-established class of ligands in asymmetric catalysis. The C2-symmetric framework of this compound makes it an attractive candidate for a chiral ligand in metal-catalyzed reactions. Diamine ligands have been shown to be effective in a variety of transformations, including copper-catalyzed cross-coupling reactions for the formation of C-N and C-O bonds. nih.govrsc.orgtcichemicals.comresearchgate.nettcichemicals.com Furthermore, related chiral bipyridine and bipyrrolidine derivatives have been successfully employed as organocatalysts and ligands in asymmetric Michael additions and Friedel-Crafts alkylations. researchgate.netrsc.orgrsc.orgnih.gov The ability of the two nitrogen atoms to chelate to a metal center can create a well-defined chiral environment, enabling the stereoselective synthesis of complex molecules.

Medicinal Chemistry: The piperidine ring is a common structural motif in a vast number of pharmaceuticals and natural products. nih.govencyclopedia.pubnih.gov Derivatives of piperidine are used in drugs for a wide range of therapeutic areas, including cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pub The incorporation of the bipiperidine scaffold into novel molecular architectures is a strategy for the development of new therapeutic agents, leveraging the favorable physicochemical properties associated with the piperidine ring. researchgate.net

Materials Science: The aromatic precursor, 4,4'-dimethyl-2,2'-bipyridine, is widely used in materials science. It serves as a building block for photosensitizer dyes in dye-sensitized solar cells (DSSCs) and as a ligand in the construction of covalent organic frameworks (COFs) for applications such as CO₂ reduction. ossila.comrsc.org While the saturated bipiperidine derivative is less explored in this context, its potential as a flexible linker or a component in supramolecular materials remains an area for future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(4-methylpiperidin-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVXPASNXBGHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2CC(CCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378896-71-9 | |

| Record name | 4,4'-Dimethyl-2,2'-bipiperidine (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethyl 2,2 Bipiperidine

Established Synthetic Pathways to the Core Scaffold

The primary and most established route to the 4,4'-Dimethyl-2,2'-bipiperidine scaffold involves a two-stage process: first, the synthesis of its aromatic precursor, 4,4'-dimethyl-2,2'-bipyridine (B75555), followed by the catalytic hydrogenation of the pyridine (B92270) rings.

The synthesis of 4,4'-dimethyl-2,2'-bipyridine can be achieved through several methods, most notably the reductive homocoupling of 2-halogenated pyridines or the dehydrogenative coupling of 4-methylpyridine. A common and efficient method starts with 4-methylpyridine, which is first oxidized to its N-oxide. This intermediate is then coupled using a palladium on carbon (Pd/C) catalyst. nih.gov A subsequent deoxygenation step yields the desired 4,4'-dimethyl-2,2'-bipyridine. medchemexpress.comnih.gov An alternative coupling strategy involves the nickel-catalyzed dimerization of 2-chloro-4-methylpyridine, using manganese powder as the reducing agent, a method that notably does not require an ancillary ligand. nih.gov

Once the aromatic precursor, 4,4'-dimethyl-2,2'-bipyridine, is obtained, the core scaffold of this compound is synthesized via catalytic hydrogenation. This reduction of the pyridine rings to piperidine (B6355638) rings is a well-established transformation for which various catalytic systems can be employed. The selection of the catalyst is crucial for achieving high conversion and selectivity.

| Catalyst System | Substrate Example | Conditions | Outcome | Reference |

| Rhodium on Carbon | 4-(4-fluorobenzyl)pyridine | Solvent mixtures, 6 bar H₂, 80°C | High conversion and selectivity | |

| Palladium on Carbon | 4-(4-fluorobenzyl)pyridine | Non-acidic medium | High activity | |

| Platinum on Carbon | 4-(4-fluorobenzyl)pyridine | Non-acidic medium | High activity | |

| Ruthenium Dioxide | Various pyridines | 70-100 atm H₂, 90-100°C | Effective for various substituted pyridines |

This table presents data for the hydrogenation of analogous pyridine compounds, illustrating common catalytic systems applicable to the synthesis of this compound.

Stereoselective Synthesis of Isomeric Forms

The this compound molecule possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The stereoselective synthesis of specific isomeric forms is a significant challenge and an area of active research in synthetic chemistry. While specific literature on the stereoselective synthesis of this compound is not abundant, the principles can be inferred from methodologies developed for other chiral piperidines and related heterocyclic compounds.

The primary strategy for achieving stereoselectivity is through asymmetric hydrogenation of the 4,4'-dimethyl-2,2'-bipyridine precursor using a chiral catalyst. This approach involves a metal catalyst (commonly iridium, rhodium, or ruthenium) complexed with a chiral ligand. The chiral environment created by the ligand directs the hydrogenation to occur from a specific face of the substrate, leading to an excess of one enantiomer.

Another potential strategy is an "interrupted hydrogenation," where a chiral auxiliary is attached to the pyridine precursor. nih.gov During a palladium-catalyzed hydrogenation, the auxiliary directs the stereochemical outcome. Subsequent cleavage of the auxiliary yields the enantioenriched piperidine product. nih.gov This method has been successfully applied to the synthesis of valuable δ-lactams and demonstrates the potential for creating complex chiral azacycles. nih.gov

While these methods have proven effective for other heteroaromatics, their direct application to produce specific isomers of this compound would require significant experimental investigation and optimization. nih.govdicp.ac.cnelsevierpure.com

Strategies for Functional Group Introduction and Derivatization

The functionalization of the this compound scaffold is key to tuning its properties for specific applications. The most common and versatile strategies involve the derivatization of the aromatic precursor, 4,4'-dimethyl-2,2'-bipyridine, prior to the hydrogenation step.

One effective method for derivatization involves the halogenation of the bipyridine precursor. For example, using N-bromosuccinimide (NBS) or other halogenating agents allows for the introduction of bromine or chlorine atoms onto the pyridine rings. These halogenated derivatives can then serve as handles for further modifications, such as cross-coupling reactions.

Another powerful strategy focuses on the reactivity of the methyl groups. The methyl groups on 4,4'-dimethyl-2,2'-bipyridine can be functionalized to introduce a wide array of chemical moieties. wpmucdn.com For instance, they can be converted into hydroxymethyl or bromomethyl groups, which are versatile intermediates for further synthetic transformations. researchgate.netnih.govacs.org

Design Principles for Precursor Compounds

The rational design of precursor compounds is fundamental to the successful synthesis of functionalized this compound derivatives. The primary consideration is the incorporation of desired functional groups, or functionalities that can be readily converted to the desired groups, at an early stage of the synthesis.

The synthesis typically begins with a substituted pyridine. nih.gov The choice of substituents on this initial pyridine ring dictates the functionality that will be present in the final bipiperidine product. For example, to introduce carboxyl groups, one might start with a pyridine bearing an ester group, which can be hydrolyzed after the formation of the bipiperidine scaffold.

A key design principle is to utilize robust chemical transformations that are compatible with the existing functional groups. Cross-coupling reactions, such as the Stille or Suzuki reactions, are often employed to build the bipyridine backbone from appropriately functionalized pyridine precursors. researchgate.net The stability of the functional groups under the conditions of both the coupling and the subsequent hydrogenation reactions must be carefully considered.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and ensuring high selectivity, particularly in multistep syntheses. For the synthesis of the 4,4'-dimethyl-2,2'-bipyridine precursor via nickel-catalyzed reductive dimerization, a critical factor is the choice of the reducing agent. nih.gov The use of manganese powder has been shown to be vital for the success of this ligand-free dimerization, whereas using zinc dust can lead to quantitative hydrodehalogenation of the chloropyridine starting material. nih.gov

For the catalytic hydrogenation step, several parameters can be optimized:

Catalyst: The choice of metal (e.g., Rh, Pd, Pt, Ru) and the support material can significantly influence the reaction rate and selectivity.

Solvent: The solvent can affect the solubility of the substrate and the activity of the catalyst. Non-acidic media are often preferred to avoid unwanted side reactions.

Temperature and Pressure: These parameters control the reaction kinetics. Mild conditions (e.g., 80°C and 6 bar H₂) have been found to be effective for the hydrogenation of similar pyridine derivatives, leading to high conversion and selectivity.

The optimization process often involves screening a matrix of these conditions to identify the ideal combination for a specific substrate and desired outcome.

Stereochemical Investigations of 4,4 Dimethyl 2,2 Bipiperidine

Characterization and Isolation of Diastereomeric and Enantiomeric Forms

The existence of stereoisomers of 4,4'-Dimethyl-2,2'-bipiperidine is acknowledged by chemical suppliers who list the compound as a "mixture of isomers". tcichemicals.comlabcompare.com TCI Chemicals and Aladdin Scientific are among the suppliers that offer this product, identified with the CAS number 1378896-71-9 for the isomeric mixture. tcichemicals.comlabcompare.com Furthermore, its listing by companies such as Chiralen, which specialize in chiral compounds, suggests a potential utility in stereoselective applications. chiralen.com

However, a thorough review of scientific databases and literature does not yield specific studies dedicated to the separation and characterization of the individual diastereomers and enantiomers of this compound. Methods for chiral separation, such as fractional crystallization with a chiral resolving agent or preparative chiral high-performance liquid chromatography (HPLC), are standard techniques for isolating stereoisomers. nih.govmdpi.com While these methods are generally applicable, their specific application to this compound, including the resolving agents used, chromatographic conditions, and the characterization data of the isolated isomers (e.g., specific rotation, melting point), is not documented in the available literature.

Table 1: Commercial Availability of this compound

| Supplier | Product Description | CAS Number |

|---|---|---|

| TCI Chemicals | This compound (mixture of isomers) | 1378896-71-9 |

| Aladdin Scientific | This compound (mixture of isomers) | 1378896-71-9 |

Influence of Stereochemistry on Molecular Recognition and Intermolecular Interactions

The three-dimensional arrangement of a molecule is critical in molecular recognition, where a host molecule selectively binds to a specific guest. The defined spatial orientation of functional groups in different stereoisomers can lead to significant variations in their binding affinities and specificities. Chiral molecules are particularly important in this context, often exhibiting enantioselective recognition of other chiral substrates.

Stereochemical Control in Derivatization Reactions and Metal Complexation

Chiral ligands are fundamental in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The precursor to this compound, 4,4'-Dimethyl-2,2'-bipyridine (B75555), is a well-known ligand in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov The hydrogenation of these bipyridine ligands to bipiperidines would result in more flexible, chiral ligands.

The stereochemistry of this compound would be expected to play a crucial role in both derivatization reactions and metal complexation. In derivatization, the existing stereocenters could direct the approach of reagents, leading to stereoselective formation of new stereocenters. In metal complexation, the different diastereomers and enantiomers would likely form complexes with distinct geometries and, consequently, different catalytic activities and selectivities. For instance, chiral 2,2'-bipyridine (B1663995) N-oxides, which share structural similarities, have been successfully used as organocatalysts in enantioselective reactions. organic-chemistry.org This highlights the potential of chiral bipyridine-type structures in catalysis.

Despite this potential, the scientific literature lacks specific examples of stereochemical control in derivatization reactions of this compound or the use of its isolated stereoisomers as ligands in metal-based catalysis. Research in this area would be necessary to unlock the potential of this compound as a chiral ligand or a building block in asymmetric synthesis.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data on the coordination chemistry of the compound This compound as a ligand. The vast majority of published studies focus on its aromatic analogue, 4,4'-Dimethyl-2,2'-bipyridine.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the coordination chemistry of this compound that adheres to the requested outline, as the primary research findings regarding its ligand design principles, the synthesis and characterization of its metal complexes, and their structural elucidation are not present in the public domain.

Coordination Chemistry of 4,4 Dimethyl 2,2 Bipiperidine As a Ligand

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic properties of a ligand are fundamental to understanding the nature of its coordination to a metal center. For 4,4'-Dimethyl-2,2'-bipiperidine, as a saturated diamine ligand, the coordination is expected to be dominated by sigma (σ) donation from the nitrogen lone pairs to the metal d-orbitals. This is in stark contrast to its aromatic counterpart, 4,4'-dimethyl-2,2'-bipyridine (B75555), where pi (π) back-bonding from the metal to the ligand's π* orbitals plays a crucial role in the electronic structure and stability of the resulting complexes.

Due to the absence of a π-system in this compound, the metal-ligand bonding would primarily be of a σ-donor nature. The electronic structure of its metal complexes would therefore be analyzed using theoretical and spectroscopic methods that probe such interactions.

Theoretical and Computational Approaches:

In the absence of experimental data, theoretical calculations, such as Density Functional Theory (DFT), would be an invaluable tool to predict and analyze the electronic structure of hypothetical or yet-to-be-synthesized metal complexes of this compound. These studies could provide insights into:

Molecular Orbital (MO) Diagrams: Elucidation of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of metal-ligand bonding and potential electronic transitions.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) could quantify the extent of charge transfer and the covalent/ionic character of the metal-nitrogen bonds.

Spectroscopic Predictions: Calculation of electronic absorption spectra (e.g., using Time-Dependent DFT) to predict the energies and intensities of d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Spectroscopic Characterization:

Were such complexes to be synthesized, their electronic structure would be investigated using a variety of spectroscopic techniques:

UV-Visible Spectroscopy: This technique would be used to observe electronic transitions. For complexes with d-electrons, d-d transitions would be expected, and their energies would be influenced by the ligand field strength of the this compound ligand. The absence of a π-system in the ligand would likely preclude the observation of the intense metal-to-ligand charge transfer (MLCT) bands that are characteristic of bipyridine complexes.

X-ray Photoelectron Spectroscopy (XPS): XPS could provide direct information about the electron binding energies of the core levels of the metal and nitrogen atoms, offering insights into the oxidation state of the metal and the nature of the metal-ligand bond.

Data Tables:

Without experimental or computational studies on metal complexes of this compound, it is not possible to generate data tables of their electronic properties. A hypothetical data table based on expected trends for a saturated diamine ligand is presented below for illustrative purposes.

Table 1: Hypothetical Electronic Absorption Data for [M(4,4'-Me2-2,2'-bipip)n]Xm Complexes

| Metal Ion (d-configuration) | Coordination Number | Predicted λmax (nm) (d-d transitions) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Cr(III) (d³) | 6 | ~450, ~650 | < 100 |

| Co(II) (d⁷, high spin) | 6 | ~500, ~1100 | < 50 |

| Ni(II) (d⁸) | 6 | ~400, ~700, ~1100 | < 20 |

| Cu(II) (d⁹) | 6 (distorted) | ~600-800 | < 100 |

Catalytic Applications of 4,4 Dimethyl 2,2 Bipiperidine and Its Derivatives

Role as Chiral Organocatalysts

While direct applications of 4,4'-Dimethyl-2,2'-bipiperidine as a primary chiral organocatalyst are not extensively documented in readily available literature, the broader class of chiral bipyridines and their derivatives are renowned for their effectiveness in organocatalysis. These compounds, particularly C2-symmetric derivatives, are instrumental in inducing stereoselectivity in various organic reactions. For instance, chiral 2,2'-bipyridinediol ligands, which share a core structural motif, have been successfully employed in asymmetric catalysis. rsc.org The design of chiral bipyridine ligands with specific steric and electronic features, such as those with axially chiral scaffolds, has led to high efficiency and stereoselectivity in reactions like the copper-catalyzed ring-opening of cyclic diaryliodoniums. chemrxiv.org The fundamental principle behind their catalytic activity lies in their ability to form chiral environments that can preferentially stabilize one transition state over its enantiomer, thus directing the stereochemical outcome of the reaction. The development of new classes of C2-symmetric bipyrrolidines, for example, has proven effective in asymmetric Diels-Alder reactions. researchgate.net

Metal-Ligand Catalysis Mediated by this compound Complexes

Complexes of this compound with various transition metals are at the forefront of catalytic research, demonstrating significant activity in both asymmetric and redox-mediated processes.

Asymmetric Catalysis

The chelation of metal ions by this compound and its chiral derivatives creates well-defined catalytic centers that can enforce a chiral environment around the reacting substrates. This has been a highly successful strategy for achieving high levels of enantioselectivity. rsc.org A notable example is the synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand, which, when complexed with Iron(II), showed increased chiral induction in the thia-Michael reaction compared to existing ligands. rsc.org The steric bulk of the 3,3'-dimethyl groups was found to play a crucial role in the observed stereoselectivity. rsc.org Furthermore, the development of bipyridine ligands with unique structural features, such as planar chirality, has enabled successful asymmetric reactions that were previously challenging. chemrxiv.org

Table 1: Asymmetric Reactions Catalyzed by Bipyridine-type Ligand Complexes

| Catalyst/Ligand | Metal | Reaction Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | Fe(II) | Thia-Michael reaction | Increased induction vs. Bolm's ligand | rsc.org |

| Axially chiral bipyridine | Copper | Ring-opening of cyclic diaryliodoniums | High stereoselectivity | chemrxiv.org |

| C2-symmetric bipyrrolidines | - | Diels-Alder reactions | High enantioselectivity | researchgate.net |

Redox Catalysis

Complexes involving this compound are active in a variety of redox reactions, including the reduction of CO2 and oxygen reduction reactions (ORR).

In the field of CO2 reduction, manganese complexes bearing the 4,4'-dimethyl-2,2'-bipyridine (B75555) (bpyMe2) ligand have been investigated. For instance, the complex fac-[MnBr(bpyMe2)(CO)3] has been shown to be a catalyst for the conversion of CO2. acs.org Ruthenium complexes with dimethyl-substituted bipyridine ligands have also been extensively studied for both photochemical and electrochemical CO2 reduction. nih.govacs.org The substitution pattern on the bipyridine ligand, including the 4,4'-dimethyl configuration, has been shown to influence the catalytic activity and selectivity of these complexes. nih.govacs.org

In a different application, copper complexes with 4,4'-dimethyl-2,2'-bipyridine have been explored as redox mediators in dye-sensitized solar cells. nih.gov A dicopper(II) complex incorporating this ligand was also studied for its catalytic activity in the oxygen reduction reaction (ORR), where it was found to mediate a single-molecular pathway for the reaction. researchgate.net

Mechanistic Studies of Catalytic Cycles

Understanding the intricate details of catalytic cycles is paramount for the rational design of more efficient catalysts. Research on this compound and its derivatives has included mechanistic studies to elucidate reaction pathways and analyze transition states.

Reaction Pathway Elucidation

Mechanistic investigations into CO2 reduction catalyzed by ruthenium complexes with dimethyl-bipyridine ligands have utilized techniques like time-resolved IR spectroscopy. nih.gov These studies have helped to uncover the activation pathway of the catalyst, identifying key intermediates and the timescale of their transformations. For example, in the presence of a reductive quencher and a photosensitizer, the activation pathway of trans(Cl)-[Ru(X,X'-dimethyl-2,2'-bipyridine)(CO)2Cl2] has been detailed, showing a series of reduction and ligand exchange steps. nih.gov Similarly, studies on rhenium-based catalysts have explored how substituents on the bipyridine ligand, including methyl groups, affect the catalytic mechanism, noting a shift from an electron-first to a proton-first pathway in the presence of a proton source. acs.org Research on oxamidato-bridged dicopper(II) complexes revealed that the introduction of bipyridines like 4,4'-dimethyl-2,2'-bipyridine alters the reaction pathway of the oxygen reduction reaction from a bimolecular to a single-molecular mechanism. researchgate.net

Transition State Analysis

While direct transition state analysis for reactions involving this compound is highly specific to the reaction being studied, computational methods like Density Functional Theory (DFT) have been employed to understand the effect of ligand substitution on catalyst intermediates. For rhenium-based CO2 reduction catalysts, DFT calculations have helped to understand how electron-donating substituents like methyl groups on the bipyridine ligand affect the binding energies of CO2 and other relevant intermediates in the catalytic cycle. acs.org In the context of asymmetric catalysis, structural analysis of a heptacoordinated Fe(II) complex with a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand revealed steric strain due to the dimethyl groups, which is a key factor in influencing the transition state and thus the stereochemical outcome of the reaction. rsc.org

Advanced Materials Science Applications

Incorporation into Polymeric Systems

The bifunctional nature of 4,4'-Dimethyl-2,2'-bipiperidine, containing two reactive amine groups, allows it to serve as a monomer in polymerization reactions. wikipedia.org Aliphatic diamines are crucial building blocks for various polymers, including polyamides and polyureas. wikipedia.orgtri-iso.com

Synthesis of Specialty Polymers

This compound can be utilized as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to synthesize specialty polyamides. wikipedia.orgyoutube.com This reaction forms a repeating amide linkage, creating a long-chain polymer. youtube.comscirp.org The incorporation of the rigid and sterically hindered bipiperidine structure into the polymer backbone is expected to yield polyamides with unique properties compared to those made from linear aliphatic diamines like hexamethylenediamine.

The general reaction for the formation of a polyamide using this compound is illustrated below. The properties of the resulting polyamide would be highly dependent on the choice of the diacid comonomer.

Table 1: Illustrative Polyamide Synthesis This table demonstrates the general structure of a polyamide resulting from the polycondensation of this compound with a generic dicarboxylic acid.

| Monomer 1 | Monomer 2 | Resulting Polymer Structure |

|---|

Enhancement of Mechanical and Thermal Stability in Materials

The incorporation of cyclic and rigid monomers into a polymer backbone generally enhances the material's mechanical and thermal properties. The rigid structure of the this compound unit can restrict the rotational freedom of the polymer chains. This restricted mobility can lead to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. sciensage.info

Polymers containing such bulky or rigid units in their backbone often exhibit improved thermal stability, meaning they resist degradation at higher temperatures. scirp.orgsciensage.info For instance, studies on various polyamides have shown that introducing bulky, aromatic units leads to higher thermal stability, with 10% weight loss temperatures occurring around 450°C to 480°C. sciensage.info Similarly, the stiffness imparted by the bipiperidine structure could contribute to a higher tensile strength and modulus in the resulting polymer.

Table 2: Expected Influence of Rigid Monomers on Polymer Properties This table provides a generalized overview of how incorporating a rigid cyclic diamine like this compound could theoretically influence key material properties compared to a linear diamine.

| Property | Polymer with Linear Diamine | Polymer with Rigid Cyclic Diamine | Rationale |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | Reduced chain mobility and packing efficiency. sciensage.info |

| Tensile Strength | Moderate | Higher | Increased intermolecular forces and chain rigidity. |

| Thermal Stability | Moderate | Higher | Higher energy required to induce chain motion and degradation. sciensage.info |

| Solubility | Generally Higher | Potentially Lower | Rigid structure can hinder solvation. |

Application in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. The aromatic analogue of the topic compound, 4,4'-dimethyl-2,2'-bipyridine (B75555), is extensively used as a ligand in coordination chemistry to form metallacycles and other supramolecular coordination complexes. ossila.comnih.gov These complexes have applications in areas like light-emitting diodes and sensors. nih.gov

The application of this compound in this area is less documented. As a saturated aliphatic diamine, its two nitrogen atoms can act as electron-pair donors to coordinate with metal ions. However, unlike the rigid and planar bipyridine ligand, the bipiperidine structure is flexible. This flexibility would result in different coordination geometries and stabilities when forming complexes with metal ions. While both aliphatic and aromatic diamines can be used to create complex structures like imine-bonded dimers, the specific utility of this compound in forming well-defined supramolecular assemblies requires further investigation. acs.org

Role in Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform a particular function. Aliphatic diamines are versatile intermediates used in the synthesis of a wide range of chemical products, including pharmaceuticals, crop protection agents, and polyurethane products. tri-iso.combasf.com

This compound's role is primarily as a chemical building block. researchgate.net Its diamine nature makes it a candidate for creating porous organic polymers for applications like gas capture, similar to how other diamines are used. Furthermore, its ability to chelate metals suggests potential use in the development of novel catalysts.

While its aromatic counterpart, 4,4'-dimethyl-2,2'-bipyridine, is a key component in functional materials for dye-sensitized solar cells (DSSCs) and electrochemiluminescence (ECL) systems, the direct application of the saturated this compound in such devices has not been widely reported. ossila.com The electronic properties arising from the aromatic bipyridine system are crucial for these applications and are absent in the saturated bipiperidine analogue.

Advanced Research in Biological and Agrochemical Contexts As a Chemical Intermediate

Utilization in Pharmaceutical Intermediate Synthesis

There is no available scientific literature detailing the use of 4,4'-Dimethyl-2,2'-bipiperidine as a specific building block for the synthesis of known bioactive molecules.

No published research could be found that identifies this compound as a precursor in the synthesis of any analgesic or antidepressant medications.

Integration into Agrochemical Formulations

There is a lack of documented evidence to support the integration of this compound into agrochemical formulations for the purpose of improving the effectiveness of pesticides and herbicides.

Research Applications in Neurotransmitter Systems

No specific research applications of this compound in the study of neurotransmitter systems have been reported in the public scientific domain.

Computational and Theoretical Studies of 4,4 Dimethyl 2,2 Bipiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For 4,4'-Dimethyl-2,2'-bipiperidine, these calculations could determine key parameters that govern its reactivity.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability of the nitrogen lone pairs. |

| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.2 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations. No specific published data for this compound is available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations would be essential for exploring its conformational landscape.

The key dihedral angle in this compound is the C2-C2' bond connecting the two piperidine (B6355638) rings. The rotation around this bond determines the relative orientation of the two nitrogen atoms, which can exist in gauche or anti conformations. The presence of the methyl groups at the C4 and C4' positions would also influence the conformational preferences of the piperidine rings themselves (chair, boat, or twist-boat).

While specific MD studies on this compound are absent from the literature, research on similar bipyridine and bipiperidine systems suggests that the gauche conformation is often favored due to chelation effects when coordinating to a metal center.

Theoretical Modeling of Interactions with Metal Ions and Biological Targets

Theoretical modeling can be used to predict how this compound interacts with other chemical species, such as metal ions or biological macromolecules. As a bidentate ligand, it is expected to form stable chelate complexes with various transition metals.

Computational modeling, again likely using DFT, could be employed to calculate the binding energies of this compound with different metal ions. These calculations would help in understanding the stability and geometry of the resulting metal complexes. For example, the bond lengths between the nitrogen atoms and the metal center, as well as the N-Metal-N bond angle, are critical parameters that define the coordination geometry.

There is currently no available research modeling the interaction of this compound with biological targets.

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. Theoretical calculations can provide valuable information on the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra.

IR Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks would be expected for C-H stretching, N-H stretching (if not N-substituted), and C-N stretching.

NMR Spectroscopy: Computational models can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the molecule's conformation. For instance, the chemical shifts of the protons on the piperidine rings would differ significantly depending on their axial or equatorial positions.

UV-Vis Spectroscopy: TD-DFT can also be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dimethyl-2,2'-bipiperidine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling reactions of piperidine derivatives under controlled conditions. For example, alkylation or cross-coupling protocols using palladium catalysts (analogous to 4,4'-dimethyl-2,2'-bipyridine synthesis) can be adapted. Key parameters include temperature (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : and NMR to confirm methyl group positions and bipiperidine conformation (e.g., coupling constants for axial/equatorial protons).

- X-ray crystallography : For solid-state structure determination (if crystals are obtainable).

- DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for similar amines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:

Q. What experimental designs are suitable for studying the catalytic activity of this compound metal complexes?

- Methodological Answer : Design factorial experiments to test variables:

- Metal ion selection : Transition metals (e.g., Cu, Ru) for redox-active complexes.

- Ligand-to-metal ratio : Optimize stoichiometry (1:1 vs. 2:1) via Job’s plot analysis.

- Catalytic assays : Use model reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres. Monitor kinetics via GC-MS or UV-Vis spectroscopy. Compare turnover frequencies (TOF) with bipyridine-based catalysts .

Q. How can theoretical frameworks guide the design of this compound-based sensors?

- Methodological Answer : Integrate computational and experimental approaches:

- Molecular docking : Predict binding affinities with target analytes (e.g., heavy metals).

- TD-DFT : Simulate electronic transitions to tailor fluorescence properties.

- Structure-activity relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups) to enhance sensitivity. Validate via cyclic voltammetry and Stern-Volmer quenching studies .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound coordination polymers?

- Methodological Answer : Standardize protocols using:

- Automated reactors : Ensure consistent temperature/pH control.

- In-situ monitoring : Raman spectroscopy to track crystallization.

- Post-synthetic modifications : Annealing or solvent-exchange steps to stabilize polymorphs. PXRD and BET surface area analysis confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.